
1-Methyl-2-(4-methylbenzyl)benzene
説明
“1-Methyl-2-(4-methylbenzyl)benzene” is an organic compound that belongs to the family of hydrocarbons. It has a linear formula of C15H16 and a molecular weight of 196.29 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H16 . The exact mass is 196.125201 g/mol .科学的研究の応用
Synthesis and Chemical Properties
Dealkylation Processes : The molecule 1,2-bis(4-methylbenzylthio)benzene, closely related to 1-Methyl-2-(4-methylbenzyl)benzene, undergoes dealkylation to form benzodithiete derivatives, indicating its utility in the generation of complex benzene derivatives (Kobayashi et al., 2000).
Reductive Lithiation and Cross-Coupling Reactions : Methylated benzyl ethers like 2-and 4-Ethoxymethoxybenzyl methyl ethers serve as precursors for synthesizing dicarbo-substituted benzenes. This application demonstrates the potential of similar compounds in complex organic synthesis (Azzena et al., 2004).
Electron Attachment Studies : Studies on (Chloroethyl)benzenes, structurally similar to this compound, reveal insights into the formation of radicals in γ-irradiated matrices, contributing to the understanding of radiation chemistry and radical reactions (Saito & Yoshida, 1974).
Spectroscopy and Excited State Dynamics
Jet Spectroscopy of Benzyl Radicals : The study of jet-cooled benzyl radicals, including derivatives of this compound, provides crucial data on the spectroscopy and excited state dynamics of these molecules. This research is fundamental in understanding photophysical properties (Fukushima & Obi, 1990).
High-Resolution Fluorescence Spectra : High-resolution fluorescence excitation spectra of radicals like p-methylbenzyl provide detailed insights into molecular dynamics and electronic states, essential for understanding the behavior of organic radicals under various conditions (Lin et al., 1992).
Crystal Structure and Thermal Properties
- Crystal Structure Analysis : The crystal structure and spectral studies of compounds like 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine provide valuable information about molecular conformations and intermmolecular interactions, crucial for materials science and drug design (Shankar et al., 2014).
- Thermal Properties of Quaternary Dialkyldiaralkylammonium Chlorides : Research on compounds containing 4-methylbenzyl groups helps to understand the thermal behavior and potential applications of these substances in areas like phase-transfer catalysis and electrolytes (Busi et al., 2006).
Applications in Materials Science
Corrosion Inhibition : Studies on compounds such as N1,N1′-(1,4-phenylene)bis(N4-(4-methylbenzylidene)benzene-1,4-diamine) reveal their potential as corrosion inhibitors for metals, which is vital for industrial applications and materials protection (Singh & Quraishi, 2016).
Spin-Peierls-like Compounds : Research into compounds like 1-(4'-methylbenzyl)pyridinium demonstrates their unique structural features and transitions at low temperatures, indicating their potential use in developing new materials with specific magnetic properties (Tian et al., 2009).
Bioactivity and Environmental Impact
- Effects on DNA Methylation : While not directly related to this compound, studies on benzene and its metabolites show impacts on DNA methylation in human cells, highlighting the importance of understanding the biological interactions of similar compounds (Hu et al., 2014).
Safety and Hazards
Sigma-Aldrich provides “1-Methyl-2-(4-methylbenzyl)benzene” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . The exact interactions of 1-Methyl-2-(4-methylbenzyl)benzene with its targets and the resulting changes are subjects of ongoing research.
特性
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-7-9-14(10-8-12)11-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXUWZNEAXNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309368 | |
| Record name | 2,4′-Dimethyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21895-17-0 | |
| Record name | 2,4′-Dimethyldiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21895-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4′-Dimethyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



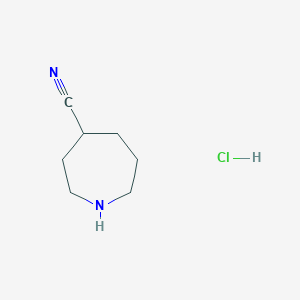

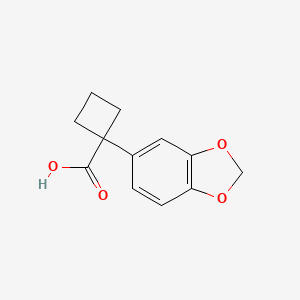
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B3393227.png)
![Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393235.png)
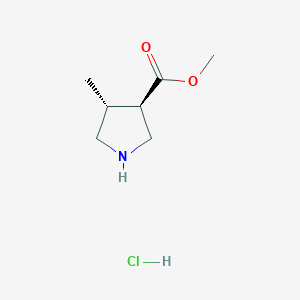

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B3393250.png)
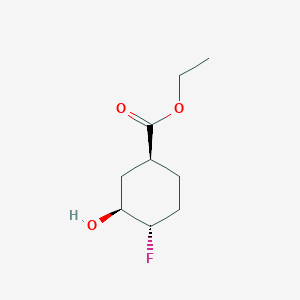
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3393265.png)
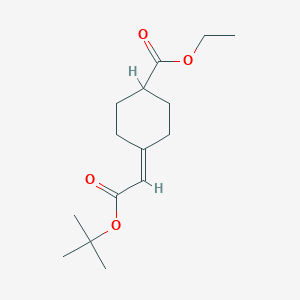
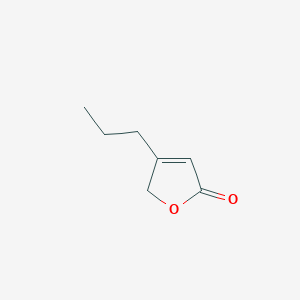
![(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid](/img/structure/B3393286.png)
